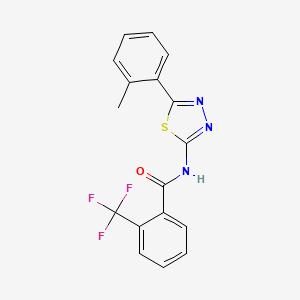

N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide” is a complex organic compound. It contains several functional groups, including an amide group, a thiadiazole ring, and a trifluoromethyl group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with carboxylic acids or its derivatives . The reaction of tert-butyl amines with benzoic acid or its derivatives was developed using 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) as condensing agents .

Molecular Structure Analysis

The molecular structure of similar compounds often involves various functional groups and rings. For example, in the molecular structure of the title compound, C13H9Cl2NO, the amide N—C=O plane makes dihedral angles of 31.53 (8) and 36.23 (8)°, respectively, with the 4-chloro- and 2-chlorophenyl .

Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various functional groups and rings. For example, the reaction of an aromatic aldehyde with tert-butyl amine to prepare N-tert-butyl benzamide at 100 °C .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve various functional groups and rings. For example, N-tert-butyl amides are synthesized by the con-densation of carboxylic acids with tert-butyl amines .

科学的研究の応用

Microwave Promoted Synthesis

One approach to synthesizing related thiadiazole compounds involves microwave-assisted techniques, offering cleaner, more efficient, and faster synthesis compared to traditional methods. This method has been utilized for generating N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, indicating potential application for N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide in similar contexts (Saeed, 2009).

Anticancer Evaluation and Docking Study

Research on thiadiazole and benzamide derivatives has demonstrated promising anticancer activities. A study on N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed significant in vitro anticancer activity against several human cancer cell lines. These findings suggest that similar compounds, including N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, could be explored for anticancer applications (Tiwari et al., 2017).

Fluorescence Characteristics

The photophysical properties of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives have been studied, revealing significant potential for applications in fluorescent materials. These derivatives exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, suggesting that N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide could be similarly useful in developing new fluorescent materials (Zhang et al., 2017).

Electrochemical Synthesis

A metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through C–H thiolation indicates the broader applicability of electrochemical techniques in synthesizing thiadiazole derivatives. This process, which involves the generation of thioamidyl radicals leading to key C–S bond formation, might be applicable to the synthesis and functionalization of N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide (Qian et al., 2017).

Safety And Hazards

The safety and hazards of similar compounds often involve various functional groups and rings. For example, N-tert-butyl amides may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and are harmful if swallowed, in contact with skin or if inhaled .

将来の方向性

特性

IUPAC Name |

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3OS/c1-10-6-2-3-7-11(10)15-22-23-16(25-15)21-14(24)12-8-4-5-9-13(12)17(18,19)20/h2-9H,1H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJORDATAPKHNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)propanamide](/img/structure/B2586583.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinoxalin-6-yl)methanone](/img/structure/B2586586.png)

![[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2586593.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2586594.png)

![N-[3-(4-Methoxyphenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2586596.png)